

An In-depth Technical Guide to 4-(Methylthio)phenylacetic Acid

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Compound of Interest

Compound Name: 4-(Methylthio)phenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Methylthio)phenylacetic acid**, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Identity and Properties

4-(Methylthio)phenylacetic acid is a carboxylic acid and thioether derivative of phenylacetic acid. Its unique structure makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers for **4-(Methylthio)phenylacetic acid**

Identifier	Value
CAS Number	16188-55-9[1][2][3][4]
Molecular Formula	C ₉ H ₁₀ O ₂ S[1][2]
Molecular Weight	182.24 g/mol [1][2]
IUPAC Name	2-(4-methylsulfanylphenyl)acetic acid
InChI	1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)[1][2]
InChIKey	AHMLFHMRRBJCRM-UHFFFAOYSA-N[1][2]
SMILES	CSc1ccc(CC(O)=O)cc1[1][5]
Synonyms	4-(Methylthio)benzeneacetic acid, 2-(4-(methylthio)phenyl)acetic acid, (4-Methylsulfanylphenyl)acetic acid[1][2]

Table 2: Physicochemical Properties of **4-(Methylthio)phenylacetic acid**

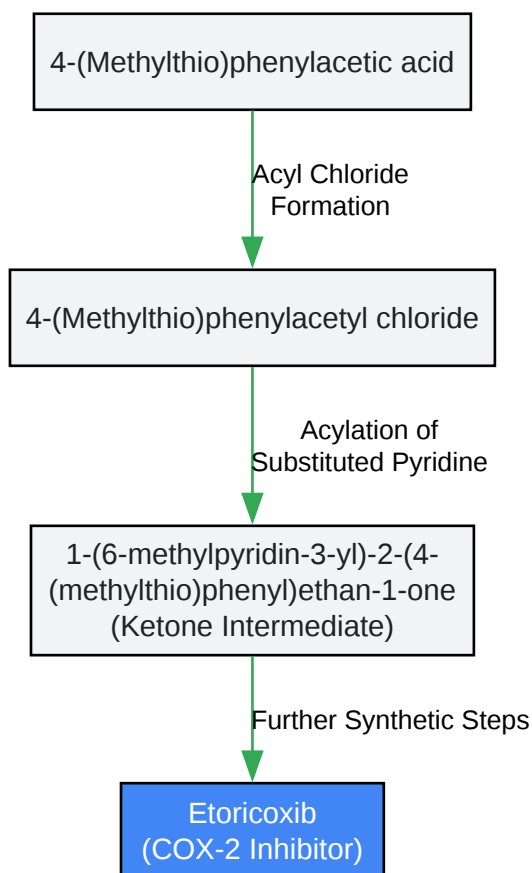
Property	Value
Appearance	White to pale cream or yellow to orange crystals or powder[1][2][3]
Melting Point	97-98 °C (lit.)[1][2][4][5]
Boiling Point	337.4 ± 25.0 °C (Predicted)[1][2][4]
Density	1.23 ± 0.1 g/cm ³ (Predicted)[1][2][4]
pKa	4.34 ± 0.10 (Predicted)[1][2]
Storage Temperature	2-8°C[1][2]

Core Application in Drug Development

The primary and most significant application of **4-(Methylthio)phenylacetic acid** is its role as a key intermediate in the synthesis of Etoricoxib.[1] Etoricoxib is a selective cyclooxygenase-2

(COX-2) inhibitor, a class of NSAIDs used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. The 4-(methylthio)phenylacetyl moiety derived from this acid forms a substantial part of the final drug's molecular structure.

Below is a diagram illustrating the logical relationship of **4-(Methylthio)phenylacetic acid** in the synthesis pathway of Etoricoxib.



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Role of **4-(Methylthio)phenylacetic acid** in Etoricoxib Synthesis.

Experimental Protocols: Synthesis of 4-(Methylthio)phenylacetic acid

There are two primary methods reported for the synthesis of **4-(Methylthio)phenylacetic acid**.

Method 1: From p-Halogenated Phenylacetic Acid

This modern approach avoids the use of reagents that produce environmentally harmful byproducts like hydrogen sulfide. It involves a catalytic reaction between a p-halogenated phenylacetic acid and sodium methyl mercaptide.

Materials:

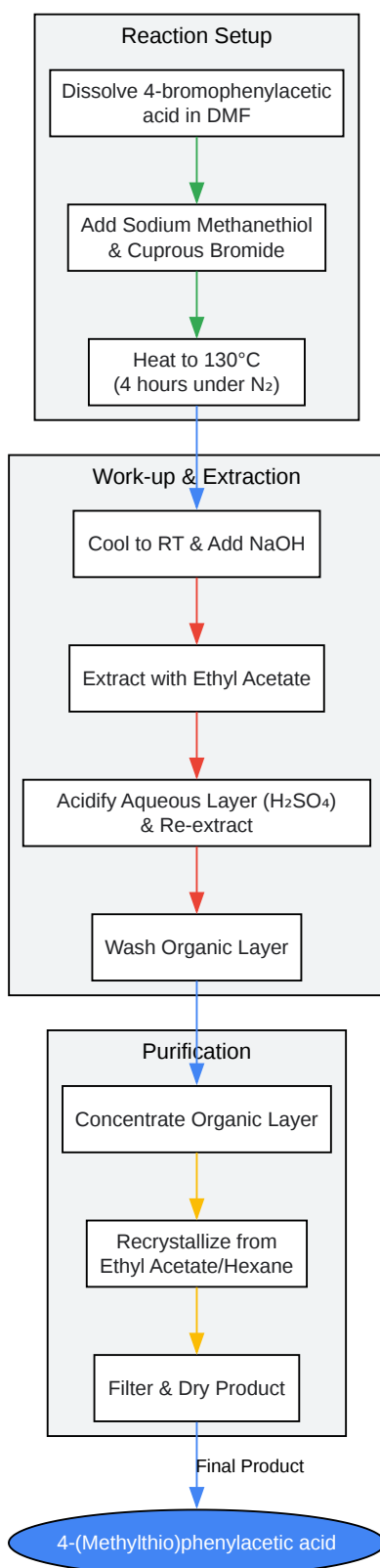
- 4-bromophenylacetic acid
- N,N-Dimethylformamide (DMF)
- Sodium methanethiol (sodium methyl mercaptide)
- Cuprous bromide (CuBr) or Copper powder
- 40% Sodium hydroxide (NaOH) solution
- 10% Sulfuric acid (H₂SO₄)
- Ethyl acetate
- n-Hexane

Procedure:

- Dissolve 10 g of 4-bromophenylacetic acid in 20 mL of DMF in a three-necked flask under a nitrogen atmosphere.[\[1\]](#)[\[6\]](#)
- Add 5.0 g of sodium methanethiol and 0.1 g of cuprous bromide to the flask.[\[1\]](#)[\[6\]](#)
- Heat the reaction mixture to 130°C with stirring and maintain the reaction under nitrogen protection for 4 hours.[\[1\]](#)[\[6\]](#)
- After the reaction is complete, cool the mixture to room temperature.[\[1\]](#)
- Add 5 mL of 40% NaOH solution and stir for 10 minutes.[\[1\]](#)
- Extract the mixture twice with 25 mL of ethyl acetate.[\[1\]](#)

- To the remaining aqueous layer, add 50 mL of ethyl acetate and adjust the pH to 2-4 with 10% dilute sulfuric acid.[\[1\]](#)
- Separate the ethyl acetate layer and wash it with 10 mL of water.[\[1\]](#)
- Concentrate the ethyl acetate solution to approximately 20 mL by distillation.[\[1\]](#)
- Add 20 mL of n-hexane and heat to reflux until all solids dissolve.[\[1\]](#)
- Slowly cool the solution to room temperature to allow for crystallization.[\[1\]](#)
- Filter the resulting light yellow scaly crystals and dry to obtain 4-methylthiophenylacetic acid. The reported yield is approximately 76-79%.[\[1\]](#)

The following diagram outlines the workflow for this synthesis method.



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Experimental Workflow for Synthesis from p-Halogenated Phenylacetic Acid.

Method 2: Traditional Willgerodt-Kindler Rearrangement

This traditional method involves the Willgerodt-Kindler rearrangement of 4-methylthioacetophenone.^[1] It utilizes sublimed sulfur and morpholine to create a thioamide intermediate, which is then hydrolyzed to yield the final product.^[1] While effective, this method can produce hydrogen sulfide, a toxic and environmentally hazardous byproduct.

Other Research Applications

Beyond its role in pharmaceutical synthesis, **4-(Methylthio)phenylacetic acid** has been utilized in materials science research. Specifically, its TiO₂ photocatalytic one-electron oxidation has been studied using time-resolved diffuse reflectance spectroscopy.^{[1][5]}

Safety and Handling

4-(Methylthio)phenylacetic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.

Table 3: GHS Hazard Information

Hazard Class	Code	Description
Skin Irritation	H315	Causes skin irritation. ^{[1][4]}
Eye Irritation	H319	Causes serious eye irritation. ^{[1][4]}
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation. ^{[1][4]}

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.^[1] This includes avoiding breathing dust, washing hands thoroughly after handling, using only in well-ventilated areas, wearing protective gear, and following specific first-aid measures in case of contact.^[4]

This guide serves as a foundational resource for professionals engaged in research and development involving **4-(Methylthio)phenylacetic acid**. For further details on specific

applications or analytical data, consulting the primary literature is recommended.

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